N-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-N-(4-methoxyphenyl)-4-methylbenzenesulfonamide
Overview
Description
N-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-N-(4-methoxyphenyl)-4-methylbenzenesulfonamide is a complex organic compound that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-N-(4-methoxyphenyl)-4-methylbenzenesulfonamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach includes the following steps:
Formation of the Piperazine Derivative: The initial step involves the reaction of 2-fluorophenylamine with piperazine under controlled conditions to form the 2-fluorophenylpiperazine intermediate.
Oxoethyl Linkage Formation: The intermediate is then reacted with an oxoethylating agent, such as ethyl chloroformate, to introduce the oxoethyl group.
Sulfonamide Formation: The final step involves the reaction of the oxoethyl intermediate with 4-methoxybenzenesulfonyl chloride in the presence of a base, such as triethylamine, to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of advanced techniques such as continuous flow reactors, automated synthesis, and high-throughput screening to identify optimal reaction conditions.
Chemical Reactions Analysis
Types of Reactions
N-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-N-(4-methoxyphenyl)-4-methylbenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl and methoxyphenyl groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of secondary amines or alcohols.
Substitution: Formation of substituted derivatives with varying functional groups.
Scientific Research Applications
N-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-N-(4-methoxyphenyl)-4-methylbenzenesulfonamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent, particularly in the treatment of neurological disorders due to its interaction with neurotransmitter receptors.
Pharmacology: The compound is investigated for its inhibitory effects on specific enzymes and transporters, making it a candidate for drug development.
Biological Research: It is used in studies involving cell signaling pathways and receptor binding assays.
Industrial Applications: The compound’s unique structure makes it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-N-(4-methoxyphenyl)-4-methylbenzenesulfonamide involves its interaction with specific molecular targets, such as neurotransmitter receptors and enzymes. The compound binds to these targets, modulating their activity and influencing various biological pathways. For example, it may act as an inhibitor of equilibrative nucleoside transporters, affecting nucleotide synthesis and adenosine regulation .
Comparison with Similar Compounds
Similar Compounds
4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine: A similar compound with a different core structure, known for its inhibitory effects on nucleoside transporters.
2-{[4-(2-methoxyphenyl)piperazin-1-yl]alkyl}-1H-benzo[d]imidazoles: Compounds with similar piperazine and methoxyphenyl groups, studied for their affinity to adrenergic receptors.
Uniqueness
N-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-N-(4-methoxyphenyl)-4-methylbenzenesulfonamide stands out due to its unique combination of functional groups, which confer specific binding properties and biological activities. Its ability to interact with multiple molecular targets makes it a versatile compound in scientific research.
Properties
IUPAC Name |
N-[2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl]-N-(4-methoxyphenyl)-4-methylbenzenesulfonamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H28FN3O4S/c1-20-7-13-23(14-8-20)35(32,33)30(21-9-11-22(34-2)12-10-21)19-26(31)29-17-15-28(16-18-29)25-6-4-3-5-24(25)27/h3-14H,15-19H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BKCACOQSJLOJKU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)N2CCN(CC2)C3=CC=CC=C3F)C4=CC=C(C=C4)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H28FN3O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
497.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.